molecular formula C14H12FNO3 B6368643 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine CAS No. 1261916-65-7

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine

Cat. No.: B6368643
CAS No.: 1261916-65-7
M. Wt: 261.25 g/mol
InChI Key: IJLIKZPDHGMMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with an ethoxycarbonyl group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylboronic acid and ethyl 4-bromobenzoate.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 4-fluorophenylboronic acid and ethyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the ethoxycarbonyl-substituted phenyl ring.

    Cyclization: The intermediate product undergoes cyclization with a suitable reagent, such as hydroxylamine hydrochloride, to form the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for catalyst and reagent selection, as well as process optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or further to an alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-pyridone.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group and the fluorine atom play crucial roles in binding to the active site of the target, while the hydroxyl group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Methoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
  • 4-[4-(Ethoxycarbonyl)-3-chlorophenyl]-2-hydroxypyridine
  • 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-aminopyridine

Uniqueness

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is unique due to the presence of both the ethoxycarbonyl group and the fluorine atom, which confer specific electronic and steric properties. These properties can enhance the compound’s binding affinity to certain targets and improve its stability under various conditions.

Properties

IUPAC Name

ethyl 2-fluoro-4-(2-oxo-1H-pyridin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)11-4-3-9(7-12(11)15)10-5-6-16-13(17)8-10/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLIKZPDHGMMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683176
Record name Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-65-7
Record name Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.